molecular formula C5H5ClF3NS B2976882 5-(Trifluoromethyl)thiophen-2-amine;hydrochloride CAS No. 2118305-84-1

5-(Trifluoromethyl)thiophen-2-amine;hydrochloride

Cat. No.: B2976882
CAS No.: 2118305-84-1
M. Wt: 203.61
InChI Key: HETQHYQEJAGJGB-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophen-2-amine;hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine, characterized by the presence of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-amine group at the 2-position.

Scientific Research Applications

5-(Trifluoromethyl)thiophen-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 5-(Trifluoromethyl)thiophen-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives and trifluoromethylating agents.

    Reaction Conditions: The trifluoromethylation of thiophene is achieved using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

    Amination: The resulting trifluoromethylated thiophene undergoes amination using ethan-1-amine under controlled conditions to yield the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

5-(Trifluoromethyl)thiophen-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophen-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

5-(Trifluoromethyl)thiophen-2-amine;hydrochloride can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)thiophen-3-amine: This compound has a trifluoromethyl group at the 2-position and an amine group at the 3-position, differing in the position of substitution on the thiophene ring.

    5-(Trifluoromethyl)thiophen-2-yl)methanamine: This compound has a methanamine group instead of an ethan-1-amine group, affecting its chemical properties and reactivity.

Properties

IUPAC Name

5-(trifluoromethyl)thiophen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-2-4(9)10-3;/h1-2H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETQHYQEJAGJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2118305-84-1
Record name 5-(trifluoromethyl)thiophen-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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